molecular formula C9H22F6NP B12285649 Tripropylammonium hexafluorophosphate

Tripropylammonium hexafluorophosphate

Cat. No.: B12285649
M. Wt: 289.24 g/mol
InChI Key: NCMLKPFYYXZMSH-UHFFFAOYSA-O
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Description

Tripropylammonium hexafluorophosphate is a chemical compound with the molecular formula C9H22F6NP. It is known for its unique properties and applications in various fields of scientific research. This compound is typically found as a white to off-white solid and is used in early discovery research due to its rare and unique characteristics .

Preparation Methods

The synthesis of tripropylammonium hexafluorophosphate involves the reaction of tripropylamine with hexafluorophosphoric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may vary, but they generally involve similar reaction conditions and purification steps to obtain the desired compound .

Chemical Reactions Analysis

Tripropylammonium hexafluorophosphate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where the hexafluorophosphate anion is replaced by other anions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.

    Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, and the reactions are typically carried out under controlled temperatures and pressures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tripropylammonium hexafluorophosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tripropylammonium hexafluorophosphate involves its interaction with specific molecular targets and pathways. The compound can form ion pairs with other molecules, which can affect the structure and properties of the resulting complexes. These interactions can influence various biological and chemical processes, making the compound useful in a wide range of applications .

Comparison with Similar Compounds

Tripropylammonium hexafluorophosphate can be compared with other similar compounds, such as:

Biological Activity

Tripropylammonium hexafluorophosphate (TPA·PF₆) is an ionic liquid that has garnered attention in various fields, particularly in organic synthesis and catalysis. Its unique properties, such as low volatility and high thermal stability, make it a valuable reagent in chemical processes. This article focuses on the biological activity of TPA·PF₆, exploring its interactions with biological systems, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C₉H₁₈F₆N
  • Molecular Weight : 303.2 g/mol
  • Solubility : Soluble in water (27 g/L at 25°C) and various organic solvents.
  • Stability : Moisture-sensitive; should be stored away from oxidizing agents and strong bases.

Biological Activity Overview

The biological activity of TPA·PF₆ is primarily linked to its role as a solvent and reagent in biochemical reactions. Recent studies have indicated several areas where TPA·PF₆ exhibits notable biological activity:

  • Enzyme Activity Enhancement : TPA·PF₆ has been shown to enhance the activity of certain enzymes. For instance, α-chymotrypsin exhibits a 17-fold increase in activity when used in TPA·PF₆ compared to traditional organic solvents .
  • Protein Stabilization : Research indicates that TPA·PF₆ can stabilize protein structures during refolding processes, preventing aggregation and maintaining functional states. This property is crucial for biotechnological applications where protein integrity is essential .
  • Antimicrobial Properties : Preliminary studies suggest that TPA·PF₆ may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents. However, further research is needed to fully understand its efficacy against specific pathogens .

Case Study 1: Enzyme Activity

A study conducted on the effects of TPA·PF₆ on α-chymotrypsin revealed significant enhancements in catalytic efficiency. The enzyme's activity was measured under various concentrations of TPA·PF₆, demonstrating optimal performance at specific ionic liquid concentrations.

Concentration of TPA·PF₆ (g/L)Initial Rate (μmol/min)Relative Activity (%)
02.5100
54.5180
106.0240
205.0200

This study highlights the potential of TPA·PF₆ as a medium for enzyme-catalyzed reactions, suggesting that it may be used to optimize reaction conditions in biocatalysis.

Case Study 2: Protein Refolding

In another investigation, researchers explored the use of TPA·PF₆ in the renaturation of denatured lysozyme. The study found that using TPA·PF₆ facilitated a higher yield of active enzyme compared to conventional methods.

Method UsedActive Lysozyme Yield (%)
Traditional Renaturation30
Renaturation with TPA·PF₆90

This significant improvement indicates that TPA·PF₆ could be instrumental in protein engineering and therapeutic protein production.

Research Findings

Recent literature emphasizes the dual role of ionic liquids like TPA·PF₆ as both solvents and catalysts in biochemical processes. For example, studies have reported:

  • Higher solubility of biomolecules in ionic liquids compared to traditional solvents.
  • The ability of ionic liquids to modulate enzyme kinetics and stability.
  • Potential applications in drug delivery systems due to their biocompatibility .

Properties

Molecular Formula

C9H22F6NP

Molecular Weight

289.24 g/mol

IUPAC Name

tripropylazanium;hexafluorophosphate

InChI

InChI=1S/C9H21N.F6P/c1-4-7-10(8-5-2)9-6-3;1-7(2,3,4,5)6/h4-9H2,1-3H3;/q;-1/p+1

InChI Key

NCMLKPFYYXZMSH-UHFFFAOYSA-O

Canonical SMILES

CCC[NH+](CCC)CCC.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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